molecular formula C19H16F3N5O3 B3571352 5-(4-nitrophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-nitrophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B3571352
M. Wt: 419.4 g/mol
InChI Key: CKRPSXRCWPBYRL-UHFFFAOYSA-N
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Description

The compound “5-(4-nitrophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known to be a class of compounds that have been investigated for their potential as PI3K inhibitors .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method has been reported to yield a wide range of substituted pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]quinazolines .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be varied by changing the central linker portion of the molecule while retaining the pyrazolo[1,5-a]pyridine and arylsulfonyl or arylcarbonyl groups . The isoform selectivity of the compounds can also be varied .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can lead to a range of analogues with varied properties . The isoform selectivity of the compounds can be varied from pan-PI3K to p110α-selective or p110δ-selective .

Mechanism of Action

While the specific mechanism of action for “5-(4-nitrophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is not mentioned in the retrieved papers, pyrazolo[1,5-a]pyrimidines have been investigated as potential PI3K inhibitors .

Future Directions

The future directions for research on “5-(4-nitrophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” and similar compounds could involve further investigation into their potential as PI3K inhibitors , as well as exploration of their synthesis methods .

properties

IUPAC Name

[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O3/c20-19(21,22)16-10-14(12-4-6-13(7-5-12)27(29)30)23-17-11-15(24-26(16)17)18(28)25-8-2-1-3-9-25/h4-7,10-11H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRPSXRCWPBYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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